Cyclo(RGDyK)
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Overview
Description
Cyclo(Arg-Gly-Asp-D-Tyr-Lys), commonly referred to as Cyclo(RGDyK), is a cyclic peptide that exhibits high affinity for integrin αVβ3. This integrin is expressed on various malignant human tumors and endothelial cells, playing a crucial role in tumor-induced angiogenesis and metastasis . Cyclo(RGDyK) is widely used as a selective inhibitor of integrin αVβ3, making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(RGDyK) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid, typically protected by a temporary protecting group, is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one through a series of coupling and deprotection reactions.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminal and C-terminal ends.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Cyclo(RGDyK) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the choice of resin, coupling reagents, and protecting groups, as well as the efficiency of the cyclization step .
Chemical Reactions Analysis
Types of Reactions
Cyclo(RGDyK) primarily undergoes reactions involving its peptide bonds and functional groups. These reactions include:
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions, leading to the formation of dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can modify the side chains of amino acids, such as the lysine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for lysine modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Cyclo(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a ligand in the development of molecular imaging compounds to determine αVβ3 expression.
Biology: Investigates cellular adhesion, migration, and signaling pathways involving integrin αVβ3.
Medicine: Explores therapeutic strategies for cancer treatment by inhibiting angiogenesis and tumor metastasis.
Industry: Utilized in the development of diagnostic tools and drug delivery systems targeting integrin αVβ3.
Mechanism of Action
Cyclo(RGDyK) exerts its effects by binding to integrin αVβ3 with high affinity, thereby inhibiting its interaction with extracellular matrix proteins . This inhibition disrupts key signaling pathways involved in angiogenesis and tumor growth, such as the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways . By blocking these pathways, Cyclo(RGDyK) effectively reduces tumor-induced angiogenesis and metastasis.
Comparison with Similar Compounds
. These peptides share a common RGD motif that binds to integrins but differ in their amino acid sequences and cyclic structures. Cyclo(RGDyK) is unique in its high selectivity and affinity for integrin αVβ3, making it particularly effective for targeting this integrin subtype .
List of Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Lys) (Cyclo(RGDfK))
- Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cyclo(RGDfV))
- Cyclo(Arg-Gly-Asp-D-Phe-Glu) (Cyclo(RGDfE))
- Cyclo(Arg-Gly-Asp-D-Phe-(NMe)Val) (Cilengitide)
These compounds are used in various research applications, including molecular imaging and cancer therapy, due to their ability to target integrins involved in angiogenesis and metastasis .
Properties
Molecular Formula |
C31H45F6N9O12 |
---|---|
Molecular Weight |
849.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;fluoroform;formic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H41N9O8.C2HF3O2.CHF3.CH2O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;3-2(4,5)1(6)7;2-1(3)4;2-1-3/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);(H,6,7);1H;1H,(H,2,3)/t17-,18-,19+,20-;;;/m0.../s1 |
InChI Key |
GKLGRVUUTJJXGV-BEANRNOCSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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